molecular formula C13H10N4O2S2 B2613838 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421583-82-5

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Katalognummer: B2613838
CAS-Nummer: 1421583-82-5
Molekulargewicht: 318.37
InChI-Schlüssel: POKQGTKSGACKFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused pyranothiazole core linked to a benzo[c][1,2,5]thiadiazole carboxamide moiety. This structure combines electron-deficient aromatic systems (benzothiadiazole) with a partially saturated pyranothiazole ring, imparting unique electronic and steric properties.

Eigenschaften

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c18-12(7-1-2-8-10(5-7)17-21-16-8)15-13-14-9-3-4-19-6-11(9)20-13/h1-2,5H,3-4,6H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKQGTKSGACKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrano[4,3-d]thiazole Ring: This step involves the cyclization of a suitable thioamide with an appropriate aldehyde under acidic conditions to form the pyrano[4,3-d]thiazole core.

    Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: This can be achieved through a nucleophilic substitution reaction where the pyrano[4,3-d]thiazole intermediate reacts with a benzo[c][1,2,5]thiadiazole derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds related to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole derivatives exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This mechanism was observed in various synthesized derivatives tested against cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) cells .
  • Case Studies : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects. These studies revealed that specific structural modifications could enhance their potency against tumor cells .

Antimicrobial Activity

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole derivatives have also shown significant antimicrobial properties:

  • Testing Methods : The antimicrobial efficacy was assessed using the paper disc diffusion method against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited strong antibacterial effects comparable to standard antibiotics .

Antiviral Activity

Some derivatives have been investigated for their antiviral properties as well:

  • Research Findings : Compounds similar to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole have demonstrated activity against viruses by inhibiting viral replication mechanisms. This highlights the potential for developing antiviral agents from this chemical class .

Synthesis and Structure–Activity Relationship (SAR)

Understanding the synthesis routes and structure–activity relationships is crucial for optimizing the biological activity of these compounds:

  • Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors such as thiosemicarbazides or hydrazones which are then cyclized to form thiadiazole rings followed by further modifications to introduce various functional groups.
  • SAR Studies : Investigations into how different substituents affect biological activity have led to the identification of key structural features that enhance potency and selectivity against specific biological targets .

Wirkmechanismus

The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways necessary for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and the type of cells involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Computational and Electronic Properties

Density functional theory (DFT) studies () are critical for analyzing the electronic structure of such compounds. The benzothiadiazole group likely contributes to a lower LUMO energy compared to pyridine or oxazine analogues, enhancing electron-accepting capacity. This property could make the compound suitable for optoelectronic applications, such as organic photovoltaics (see ) .

Comparative Data Table

Property Target Compound 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Pyranopyrazole-Oxazine Hybrid
Core Structure Pyranothiazole + benzothiadiazole Thiazole + pyridine Pyranopyrazole + oxazine
Synthetic Complexity High (multi-step cyclization/coupling) Moderate (two-step coupling) Low (one-pot reaction)
Key Hazards H315, H319, H335 (skin/eye/respiratory irritation) Not specified Not specified
Electron-Deficient Moieties Benzothiadiazole (strong electron acceptor) Pyridine (moderate acceptor) Oxazine (weak acceptor)
Storage Requirements Inert gas, dry, cool (P231, P402, P412) Not specified Not specified

Biologische Aktivität

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H15N3O2S
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 1421515-81-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of hydrazonoyl halides with various thiazole derivatives under specific conditions to yield the desired product. The optimization of these reactions is crucial for enhancing yield and purity.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and thiadiazole moieties exhibit notable antimicrobial properties. For instance, compounds similar to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. In particular:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound 1S. aureus32.6 µg/mL
Compound 2E. coli47.5 µg/mL
Compound 3C. albicans25.0 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties through various mechanisms. In vitro assays have shown that it can significantly reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). The following table summarizes its anticancer effects:

Cell LineTreatment ConcentrationViability Reduction (%)
A549100 µM39.8
Caco-2100 µM31.9

The structure-dependent activity suggests potential targets within cancer cells that are selectively affected by this compound .

The precise mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in cellular processes such as proliferation and apoptosis. This interaction may inhibit or activate pathways critical for cancer cell survival and microbial resistance .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Thiazole Derivatives Against Resistant Strains : A study demonstrated that thiazole derivatives exhibited potent activity against methicillin-resistant S. aureus and vancomycin-resistant E. faecium, indicating broad-spectrum potential .
  • Antifungal Activity : Another research effort showed that certain derivatives were effective against drug-resistant strains of Candida, outperforming traditional antifungal agents like fluconazole .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.